molecular formula C10H8F9NO2 B5027880 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-pyrrolidin-1-ylethanone

2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-pyrrolidin-1-ylethanone

Cat. No.: B5027880
M. Wt: 345.16 g/mol
InChI Key: IXEMMGRDKXHJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-pyrrolidin-1-ylethanone is a fluorinated organic compound with a complex structure It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-pyrrolidin-1-ylethanone typically involves multiple steps, including the introduction of fluorine atoms and the formation of the oxolane and pyrrolidine rings. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-pyrrolidin-1-ylethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
  • 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Uniqueness

The uniqueness of 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-pyrrolidin-1-ylethanone lies in its specific arrangement of fluorine atoms and the presence of both oxolane and pyrrolidine rings. This unique structure imparts distinct chemical properties, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-pyrrolidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F9NO2/c11-6(12,5(21)20-3-1-2-4-20)9(17)7(13,14)8(15,16)10(18,19)22-9/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEMMGRDKXHJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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